molecular formula C14H20ClN3 B12220438 benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B12220438
M. Wt: 265.78 g/mol
InChI Key: HTQCOCZEBXQSSJ-UHFFFAOYSA-N
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Description

Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isopropyl Group: The pyrazole ring is then alkylated with an isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment of Benzyl Group: The final step involves the reaction of the substituted pyrazole with benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This is particularly relevant in the context of enzyme inhibition and receptor antagonism.

    Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, including those involved in inflammation, neurotransmission, and cell signaling.

Comparison with Similar Compounds

    Benzylpyrazole: Similar structure but lacks the isopropyl group, leading to different chemical properties and reactivity.

    Isopropylpyrazole: Similar structure but lacks the benzyl group, affecting its biological activity and applications.

    Benzylamine: Lacks the pyrazole ring, resulting in different chemical behavior and uses.

Uniqueness: Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of the benzyl, isopropyl, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-12(2)17-11-14(10-16-17)9-15-8-13-6-4-3-5-7-13;/h3-7,10-12,15H,8-9H2,1-2H3;1H

InChI Key

HTQCOCZEBXQSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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